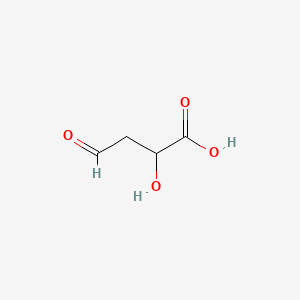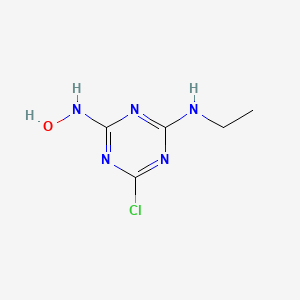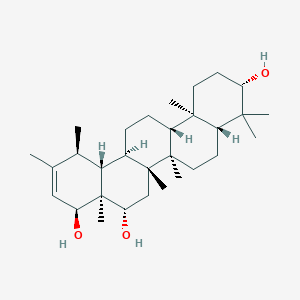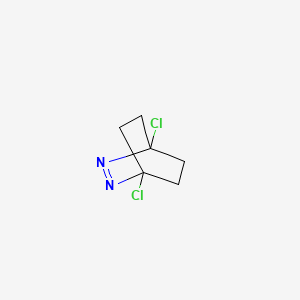![molecular formula C10H5N3O2 B14153592 1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 3915-98-8](/img/structure/B14153592.png)
1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione is a heterocyclic compound with a molecular formula of C10H5N3O2 This compound is characterized by its unique structure, which includes a naphthalene ring fused with a triazole ring and two keto groups at positions 4 and 9
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione can be synthesized through a metal-free domino [3+2] cycloaddition reaction. This method involves the reaction of azides with alkynes under mild conditions, resulting in high yields and good atom economy. The reaction is eco-friendly and utilizes easily available starting materials .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the metal-free cycloaddition approach provides a scalable and efficient route for its synthesis. This method’s mild reaction conditions and broad substrate scope make it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the keto groups.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione exerts its effects primarily through the inhibition of enzymes such as IDO1 and TDO. These enzymes play a crucial role in the kynurenine pathway of tryptophan metabolism, which is involved in immune regulation. By inhibiting these enzymes, the compound can modulate immune responses and has potential therapeutic applications in cancer treatment .
Comparación Con Compuestos Similares
1H-Naphtho[2,3-d][1,2,3]triazole: A closely related compound with a similar structure but lacking the keto groups at positions 4 and 9.
1-aryl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione: Derivatives of this compound have been studied for their dual inhibitory activity against IDO1 and TDO.
Uniqueness: 1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione stands out due to its dual keto groups, which contribute to its unique reactivity and biological activity. This structural feature enhances its potential as an enzyme inhibitor and broadens its applicability in various scientific fields .
Propiedades
Número CAS |
3915-98-8 |
|---|---|
Fórmula molecular |
C10H5N3O2 |
Peso molecular |
199.17 g/mol |
Nombre IUPAC |
2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C10H5N3O2/c14-9-5-3-1-2-4-6(5)10(15)8-7(9)11-13-12-8/h1-4H,(H,11,12,13) |
Clave InChI |
IKPHLXTZBLLGCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=NNN=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)



![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)

![3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14153555.png)
![[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide](/img/structure/B14153556.png)
![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)

![N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide](/img/structure/B14153582.png)


